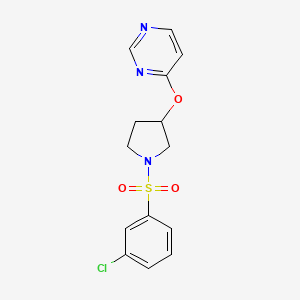

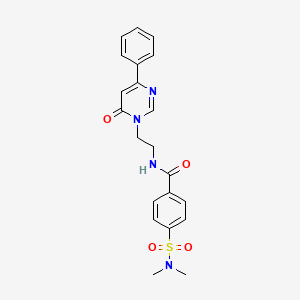

4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

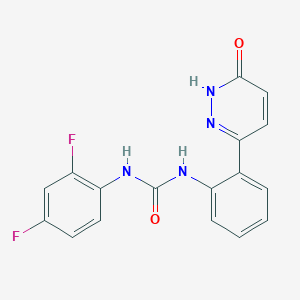

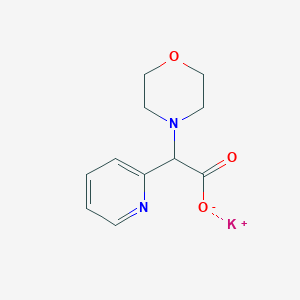

The compound “4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, a six-membered ring with two nitrogen atoms . Pyrimidine is an integral part of DNA and RNA and has been associated with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring also contributes to the structural diversity of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Pyrimidines, including derivatives like 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, are crucial due to their presence in nucleic acids and their significance in pharmaceutical chemistry. Pyrimidine derivatives have been synthesized and structurally analyzed for their potential as antifolate drugs, highlighting their relevance in anti-malarial chemotherapy and other medicinal applications. The synthesis processes often involve creating sulfonate or sulfonamide groups, which play a key role in their biological activity (Balasubramani, Muthiah, & Lynch, 2007).

Antiviral and Antitumor Activities

Certain pyrimidine derivatives have been explored for their antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although with limited success. The studies focus on modifications to the pyrimidine ring to enhance activity and reduce cytotoxicity, reflecting the ongoing search for more effective antiviral agents (Saxena et al., 1988).

Research into pyrimidine derivatives has also included the synthesis of novel compounds targeting thymidylate and purine nucleotide biosynthesis, showing promise in antitumor applications. These efforts aim to design nonclassical antifolates that can inhibit critical pathways in cancer cell proliferation, demonstrating the potential therapeutic value of these compounds (Liu et al., 2015).

Antibacterial and Antifungal Activities

- Novel synthesis strategies have led to the creation of pyrimidine derivatives with sulfonamido moieties, showing significant antibacterial and antifungal activities. These studies indicate the versatility of pyrimidine compounds in developing new antimicrobial agents, highlighting their importance in addressing drug resistance and infectious diseases (El-Gaby, Gaber, Atalla, & Al-Wahab, 2002).

Zukünftige Richtungen

The future directions for research on “4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine and pyrimidine scaffolds offer a high degree of structural diversity, making them valuable tools for the design of new compounds with different biological profiles .

Eigenschaften

IUPAC Name |

4-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-13(8-11)22(19,20)18-7-5-12(9-18)21-14-4-6-16-10-17-14/h1-4,6,8,10,12H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEXZBJNNCJBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)

![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2876192.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)